6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include an imino group at position 6, a methyl substituent at position 11, a propan-2-yl group at position 7, and a carboxamide moiety linked to a 4-methylbenzyl group. Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., IR, UV-Vis) .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-14(2)29-20(25)18(23(30)26-13-17-9-7-15(3)8-10-17)12-19-22(29)27-21-16(4)6-5-11-28(21)24(19)31/h5-12,14,25H,13H2,1-4H3,(H,26,30) |
InChI Key |
GFWAFKLFSLKSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of various functional groups. Key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents such as alkyl halides, amines, and carboxylic acids.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, amines, and carboxylic acids under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthesis, and applications.
Table 1: Structural and Functional Group Comparison
Key Observations:
Structural Complexity: The target compound’s tricyclic core contrasts with the spirocyclic systems in ’s analogs. The latter feature benzothiazole and dimethylamino-phenyl groups, which are absent in the target compound but may share synthetic pathways (e.g., amidation/cyclization) .
Functional Group Diversity: While the target compound emphasizes an imino-oxo-carboxamide triad, ’s derivatives prioritize benzothiazole and hydroxyl-methyl groups.
Synthesis Challenges : The spiro compounds in are synthesized via condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole amines, whereas the target compound’s synthesis would require tricyclic ring formation—a more complex process .
Analytical and Computational Tools for Characterization
The structural elucidation of such compounds relies on:
Biological Activity
The compound 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and various functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.49 g/mol. The presence of an imino group and multiple carbonyl functionalities enhances its chemical reactivity and potential biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable biological activity, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets such as enzymes and receptors.
Key Biological Activities
- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial effects by inhibiting the growth of bacteria and fungi.
- Anticancer Activity : Research indicates that this compound may inhibit specific pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development.
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. This includes:
- Inhibition of Protein Kinases : By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate growth and survival.
- Modulation of Gene Expression : The compound may also influence gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : Significant antimicrobial activity was observed against Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Potential :
- Objective : To assess the cytotoxicity against cancer cell lines.
- Method : MTT assay was performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : The compound exhibited IC50 values indicating potent cytotoxic effects.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disc diffusion | Significant inhibition observed |
| Anticancer | MCF-7 (Breast Cancer) | MTT assay | IC50 value indicating potent activity |
| Anticancer | A549 (Lung Cancer) | MTT assay | IC50 value indicating potent activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
